N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide
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Description
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide consists of a quinoline ring system with an acetyl group and two methoxy groups attached to a benzamide moiety . The detailed arrangement of atoms and bonds can be visualized using computational tools .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, and solubility. For precise data, consult specialized chemical databases .
Scientific Research Applications
- Carbazole derivatives, including the compound , have been investigated for their potential as anticancer agents . Researchers have synthesized novel derivatives by condensing 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with various amino compounds. These derivatives showed cytotoxic activity against breast cancer cells (B20). Further studies could explore their mechanism of action and optimize their efficacy.
- The need for immunostimulants in treating viral infections, cancer, autoimmune diseases, and AIDS has led to interest in novel compounds. While not directly studied for immunostimulatory effects, the carbazole moiety in related compounds has shown promise in enhancing immune responses . Investigating the immunomodulatory potential of this compound could be valuable.
- The compound’s structure contains a fused heterocyclic system. Researchers often explore new approaches for synthesizing such systems due to their diverse biological activities . Investigating its reactivity and potential for further heteroannelation could yield novel derivatives with unique properties.
- Although not directly studied for antiviral effects, the presence of the carbazole scaffold suggests potential antiviral activity. Similar carbazole derivatives have been investigated for their role in restoring or enhancing immune responses against viral infections . Further research could explore its efficacy against specific viruses.
- A fused pyrrolo[2,3-c]carbazol-6-one (related to carbazole) has been reported to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules . Investigating whether our compound exhibits similar effects on MHC expression could provide insights into its immunomodulatory properties.
- The compound’s structural features make it valuable for drug research and development. Researchers may explore modifications to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity .
Anticancer Activity
Immunostimulants
Heterocyclic Synthesis
Antiviral Properties
MHC-Class π Modulation
Drug Development
Shmeiss, N. A. M. M., Ismail, M. M. F., Soliman, A. M., & El-Diwani, H. I. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1101-1112. Read more
4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. (2019). Medicinal Chemistry Research, 28(9), 1466-1478. Read more
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-7-15(11-18(14)22)21-20(24)17-9-8-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAABDDDVXQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |
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